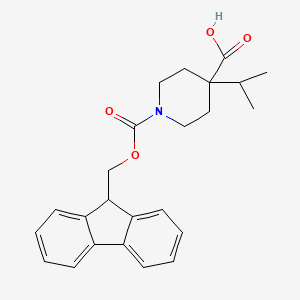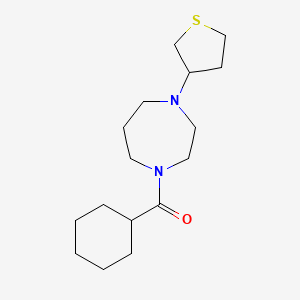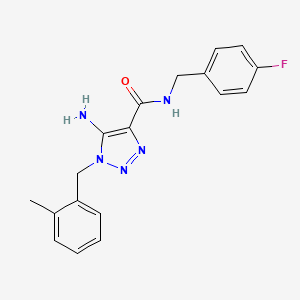
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.37 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has been studied for its potential therapeutic applications in both in vivo and in vitro studies. In vivo studies have demonstrated the compound’s neuroprotective properties and its ability to reduce inflammation and oxidative stress. In vitro studies have shown that this compound can act as a potent agonist at the NMDA receptor, which is important for learning and memory.
Mécanisme D'action
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate acts as an agonist at the NMDA receptor, which is involved in learning and memory. The compound binds to the receptor and activates it, resulting in the release of neurotransmitters that are involved in memory and learning. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which can lead to improved neurological function.
Activité Biologique
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can act as a potent agonist at the NMDA receptor. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which can lead to improved neurological function.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications in both in vivo and in vitro studies. In vivo studies have demonstrated the compound’s neuroprotective properties and its ability to reduce inflammation and oxidative stress. In vitro studies have shown that this compound can act as a potent agonist at the NMDA receptor, which is important for learning and memory. Additionally, this compound has been shown to reduce the production of nitric oxide and reactive oxygen species, which can lead to improved neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a relatively simple molecule to synthesize and is relatively inexpensive. Additionally, the compound has a high affinity for the NMDA receptor and has been shown to act as a potent agonist. However, the compound is not very soluble in water, which can be a limitation in some lab experiments.
Orientations Futures
There are a variety of potential future directions for the study of Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. These include further research into the compound’s potential therapeutic applications, such as its ability to reduce inflammation and oxidative stress. Additionally, further research could be done to explore the compound’s potential to treat neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Furthermore, research could be done to explore the compound’s potential to act as an agonist at other receptors, such as the serotonin receptor. Lastly, further research could be done to explore the compound’s potential to act as an agonist at other receptors, such as the GABA receptor.
Méthodes De Synthèse
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is synthesized using a simple two-step reaction. In the first step, 4-methoxybenzaldehyde is reacted with 2-amino-thiophene-3-carboxylic acid in an aqueous solution to form this compound. In the second step, the reaction is heated to facilitate the formation of the desired compound. The yield of the reaction is typically greater than 95%.
Propriétés
IUPAC Name |
propan-2-yl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)19-15(17)13-12(8-20-14(13)16)10-4-6-11(18-3)7-5-10/h4-9H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGWHHGAGIZMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

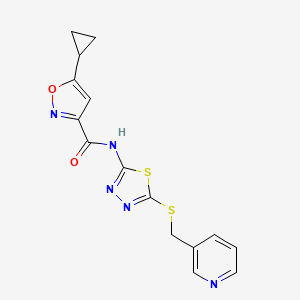
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2782413.png)
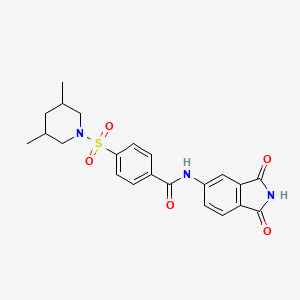
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2782415.png)

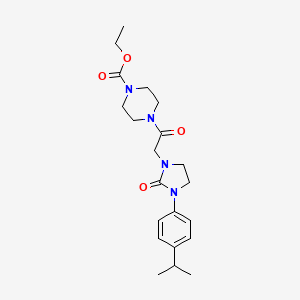
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide](/img/structure/B2782420.png)
